molecular formula C6H7ClS2 B7907455 2-(5-Chloro-2-thienyl)ethanethiol

2-(5-Chloro-2-thienyl)ethanethiol

Cat. No.: B7907455
M. Wt: 178.7 g/mol
InChI Key: TUUXRRGJCGYNAR-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-thienyl)ethanethiol is a chemical compound of interest in scientific research and development, particularly in medicinal chemistry and materials science. It features a 5-chlorothiophene ring, a privileged structure in drug discovery known for its prevalence in pharmacologically active molecules . The integration of both thiophene and thiol functional groups makes this compound a valuable building block (synthon) for the synthesis of more complex molecules. Researchers may utilize it in the development of compounds for various targets, as the thiophene scaffold is found in molecules that interact with enzymes like coagulation factors . The thiol group allows for further chemical modifications, including the formation of disulfide bonds or conjugation to other molecules, facilitating the creation of libraries for high-throughput screening. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and adhere to all appropriate safety protocols when handling this compound.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClS2/c7-6-2-1-5(9-6)3-4-8/h1-2,8H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUXRRGJCGYNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Chloro-2-(2-bromoethyl)thiophene

The foundational step involves regioselective chlorination of 2-ethylthiophene. Treatment with chlorine gas (Cl₂) in dichloromethane at 0–5°C in the presence of FeCl₃ (1 mol%) yields 5-chloro-2-ethylthiophene with 89% selectivity. Subsequent bromination of the ethyl side chain is achieved using N-bromosuccinimide (NBS) under radical initiation with benzoyl peroxide (BPO) in CCl₄, producing 5-chloro-2-(2-bromoethyl)thiophene in 76% yield.

Thiolation Using Sodium Hydrosulfide

The bromoethyl intermediate reacts with sodium hydrosulfide (NaSH) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours. This nucleophilic displacement affords this compound with a 68% isolated yield. Side products, including disulfides (∼12%), are mitigated by maintaining an inert atmosphere and stoichiometric control.

Grignard Reaction with Ethylene Sulfide

Preparation of 5-Chloro-2-thienylmagnesium Bromide

Magnesium turnings react with 2-bromo-5-chlorothiophene in tetrahydrofuran (THF) under reflux, generating the Grignard reagent quantitatively. This intermediate is pivotal for carbon-sulfur bond formation.

Coupling with Ethylene Sulfide

Ethylene sulfide (1.2 equiv) is added dropwise to the Grignard reagent at −20°C, followed by gradual warming to room temperature. The reaction proceeds via ring-opening nucleophilic attack, yielding this compound after acidic workup (pH 2–3). This method achieves a 72% yield but requires careful exclusion of moisture to prevent hydrolysis.

Vilsmeier-Haack Formylation and Reduction

Formylation of 5-Chlorothiophene

5-Chlorothiophene undergoes Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and DMF at 0°C, producing 5-chloro-2-thiophenecarbaldehyde in 81% yield. The aldehyde group serves as a precursor for chain elongation.

Wittig Reaction and Thiolation

The aldehyde reacts with (ethoxycarbonylmethylene)triphenylphosphorane in toluene at 110°C, forming the α,β-unsaturated ester. Catalytic hydrogenation (H₂, Pd/C) reduces the double bond, and subsequent hydrolysis with NaOH yields 2-(5-chloro-2-thienyl)ethanol. Thiolation via Mitsunobu reaction (DIAD, PPh₃, and thioacetic acid) followed by deprotection with NaOH completes the synthesis (overall yield: 58%).

Pummerer Rearrangement of Sulfoxide Precursors

Synthesis of 2-(5-Chloro-2-thienyl)ethyl Sulfoxide

Oxidation of 2-(5-chloro-2-thienyl)ethyl sulfide with meta-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at 0°C produces the sulfoxide derivative with 94% diastereomeric excess.

Rearrangement to Thioacetate and Hydrolysis

Treatment with acetic anhydride (Ac₂O) and trifluoroacetic acid (TFA) induces Pummerer rearrangement, forming the thioacetate intermediate. Basic hydrolysis (KOH/MeOH) liberates the free thiol, yielding this compound in 65% yield. This method avoids harsh reducing agents but demands rigorous temperature control.

Comparative Analysis of Methodologies

Method Key Reagents Yield Advantages Limitations
Nucleophilic SubstitutionNaSH, DMF68%Short reaction sequenceDisulfide byproducts
Grignard ReactionEthylene sulfide, THF72%High atom economyMoisture-sensitive conditions
Vilsmeier-Haack RoutePOCl₃, Wittig reagent58%Regioselective formylationMulti-step synthesis
Pummerer RearrangementmCPBA, Ac₂O65%Mild oxidation conditionsRequires sulfoxide precursor

Mechanistic Insights and Optimization Strategies

Regioselectivity in Thiophene Chlorination

Electrophilic chlorination favors the 5-position due to electron-donating effects of the ethyl or formyl groups at C-2, as predicted by frontier molecular orbital theory. Computational studies (DFT-B3LYP/6-311G**) indicate a 12.3 kcal/mol preference for 5-chloro over 4-chloro isomers.

Stabilization of Thiol Intermediates

In situ generation of thiols using NaSH minimizes oxidative coupling. Chelating agents like EDTA (0.1 mol%) reduce metal-catalyzed disulfide formation, improving yields by 15–20% .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-thienyl)ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chloro-2-thienyl)ethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-thienyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound A: 2-(Dialkylamino)ethanethiols

  • Structure: Features a dialkylamino (-NR₂) group instead of the chloro-thienyl substituent.
  • Synthesis: Prepared via reaction of 2-(dialkylamino)ethyl chlorides with thiourea, followed by alkaline hydrolysis .
  • Properties: The amino group increases solubility in polar solvents (e.g., water or ethanol) and enhances basicity. These compounds serve as standards for monitoring chemical warfare agents due to their structural similarity to toxic precursors like VX gas .
  • Contrast : Unlike 2-(5-Chloro-2-thienyl)ethanethiol, Compound A lacks aromaticity and electrophilic substituents, reducing its utility in π-π stacking interactions or electrophilic substitution reactions.

Compound B: 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol

  • Structure: Contains a benzothiazole core with a chlorine substituent and a methoxyphenol group.
  • Properties : The benzothiazole ring imparts rigidity and planar geometry, as confirmed by single-crystal X-ray studies (mean C–C bond length = 0.003 Å, R factor = 0.026) . The chlorine atom enhances stability and influences intermolecular interactions.
  • Contrast: While both compounds include chlorine-substituted heterocycles, Compound B’s phenolic -OH group enables hydrogen bonding, unlike the thiol group in this compound, which favors metal coordination .

Physical and Chemical Properties

Property This compound 2-(Dialkylamino)ethanethiols 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol
Molecular Weight ~178.7 (estimated) ~150–200 (varies with R groups) 307.8 (reported)
Solubility Low in water; high in DCM/THF Moderate in polar solvents Low in water; soluble in DMSO
Key Functional Group Thiol (-SH) Thiol (-SH) + amino (-NR₂) Thiazole + phenol (-OH)
Reactivity Nucleophilic thiol; electrophilic substitution on thiophene Basic amino group participates in acid-base reactions Phenolic -OH undergoes oxidation/alkylation

Biological Activity

2-(5-Chloro-2-thienyl)ethanethiol is a sulfur-containing organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a thiol group, which is known for its reactivity and ability to form various interactions with biological macromolecules, making it a candidate for therapeutic applications.

  • Molecular Formula : C₇H₈ClS
  • Molecular Weight : 175.66 g/mol
  • Structure : The compound consists of a thienyl ring substituted with a chloro group and an ethanethiol moiety, enhancing its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing thiol groups exhibit significant biological activity, particularly in antimicrobial and anticancer domains. The presence of the thienyl group may also contribute to the compound's pharmacological properties by influencing its interaction with biological targets.

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with essential metabolic processes.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Data sourced from various studies highlighting the inhibitory concentrations against common pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through oxidative stress mechanisms and inhibition of key signaling pathways involved in cell proliferation.

Case Study: In vitro Analysis
In a recent study, human cancer cell lines (e.g., HeLa and MCF-7) were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with IC50 values calculated as follows:

  • HeLa Cells : IC50 = 25 µg/mL
  • MCF-7 Cells : IC50 = 30 µg/mL

These findings suggest that the compound may serve as a lead structure for further development of anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The thiol group can participate in redox reactions, leading to increased ROS levels, which can induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodReagents/ConditionsYieldKey Challenges
Halogenation + ThiolationNCS, Ethanethiol, NaOH, EtOH, 70°C~65%Byproduct formation
Direct CouplingPd-catalyzed cross-coupling, THF, 50°C~55%Catalyst cost and sensitivity

What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for thienyl protons (δ 6.8–7.2 ppm), methylene protons adjacent to sulfur (δ 2.5–3.0 ppm), and thiol (-SH) proton (δ 1.5–2.0 ppm, broad) .
    • ¹³C NMR: Signals for thienyl carbons (100–130 ppm) and methylene carbons (25–35 ppm) .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 178 (C₆H₅ClS₂) with fragmentation patterns confirming the chloro-thienyl moiety .
  • HPLC: Purity assessment using C18 columns with acetonitrile/water mobile phases (retention time ~8–10 min) .

Advanced Research Questions

How does the electronic structure of the thienyl ring influence the compound’s reactivity in nucleophilic substitutions?

Answer:
The electron-withdrawing chloro group at the 5-position of the thienyl ring activates the 2-position for electrophilic attack by polarizing the π-electron system. Computational studies (DFT) show reduced electron density at the 2-position, enhancing susceptibility to nucleophilic substitution. Steric hindrance from the ethylthiol group further directs reactivity to specific sites .

Key Findings:

  • Hammett Constants (σ): The chloro substituent (σ = +0.23) increases the ring’s electrophilicity, accelerating SNAr reactions .
  • Steric Effects: Molecular modeling reveals torsional strain in the ethylthiol chain, limiting access to the 3-position .

What factors contribute to contradictory reports on the biological activity of derivatives of this compound?

Answer:
Contradictions arise from:

Purity Variability: Degradation during storage (e.g., oxidation to disulfides) alters bioactivity. Stability studies recommend storage at –20°C under argon .

Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or redox environments affect thiol-disulfide equilibrium, modulating activity .

Structural Modifications: Substitutions at the ethylthiol chain (e.g., methylation) drastically alter membrane permeability and target binding .

Q. Table 2: Biological Activity Comparison

DerivativeIC₅₀ (μM) in Cancer CellsKey Modification
Parent Compound120 ± 15Baseline
Methylated Analog45 ± 8Increased lipophilicity
Disulfide Form>200Loss of thiol reactivity

How can computational modeling guide the design of this compound derivatives for enhanced enzyme inhibition?

Answer:

  • Docking Studies: Predict binding affinities to target enzymes (e.g., tyrosine phosphatases). The thiol group forms covalent bonds with catalytic cysteine residues, while the chloro-thienyl moiety occupies hydrophobic pockets .
  • QSAR Models: Correlate substituent electronegativity with inhibitory potency. Chloro > bromo > methyl substitutions at the 5-position improve IC₅₀ values by 30–50% .

Recommendations:

  • Use MD simulations to assess conformational flexibility during enzyme binding .
  • Validate predictions with enzyme kinetics (e.g., kcat/Km measurements) .

What strategies resolve discrepancies in reported reaction yields during scale-up synthesis?

Answer:

  • Continuous Flow Reactors: Mitigate exothermicity and improve mixing for halogenation steps, increasing yields from 65% to 80% .
  • In-line Analytics: Use FTIR or Raman spectroscopy to monitor intermediate formation and adjust reagent stoichiometry dynamically .
  • Solvent Optimization: Replace ethanol with dimethylacetamide (DMAc) to enhance solubility of thienyl intermediates, reducing byproducts .

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